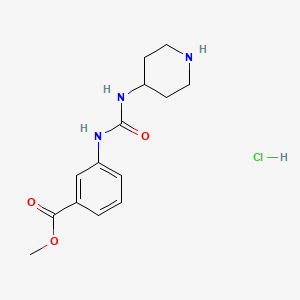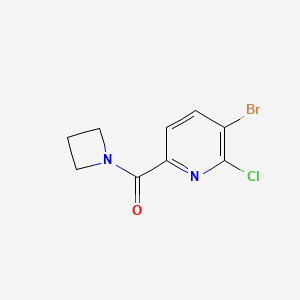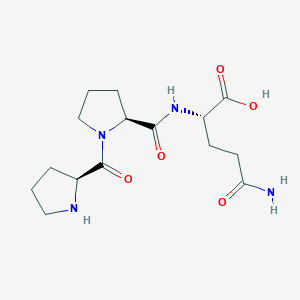
2-Ethyl-2-(methylsulfanyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(methylsulfanyl)butan-1-ol is an organic compound with the molecular formula C7H16OS and a molecular weight of 148.27 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Ethyl-2-(methylsulfanyl)butan-1-ol is 1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a liquid . Its molecular weight is 148.27 .Applications De Recherche Scientifique
-
Scientific Field: Chemical Research
- Application Summary : 2-Ethyl-2-(methylsulfanyl)butan-1-ol is a versatile chemical compound used in scientific research. Its unique structure and properties make it ideal for studying solvents, polymerization reactions, and organic synthesis.
- Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The compound plays a crucial role in advancing scientific knowledge and innovations.
-
Scientific Field: Thermophysics
- Application Summary : In a study published in the International Journal of Thermophysics, 2-Methyl-1-butanol (a compound similar to 2-Ethyl-2-(methylsulfanyl)butan-1-ol) was used in binary liquid mixtures with Glycol Ethers .
- Methods of Application : The study involved measurements of experimental density (ρ), viscosity (η), and speed of sound (u) of the binary liquid mixtures within the temperature range of 298.15–308.15 K with an interval of 5 K .
- Results or Outcomes : Using the experimental data, excess properties such as excess molar volume, excess molar isentropic compressibility, excess speed of sound, deviation in viscosity, and excess Gibbs free energy of activation for viscous flow were calculated to study the intermolecular interactions present in these liquid mixtures .
- Scientific Field: Material Science
- Application Summary : 2-Ethyl-2-(methylsulfanyl)butan-1-ol is used in the production of plasticizers and lubricants .
- Methods of Application : The compound is used as a feedstock in the production process. It is reacted with other chemicals to form esters, which are then used in the production of plasticizers and lubricants .
- Results or Outcomes : The presence of 2-Ethyl-2-(methylsulfanyl)butan-1-ol in these products helps reduce viscosity and lower freezing points .
Propriétés
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRNOYQWDLOVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(methylsulfanyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)









